2'-Methylthio-4'-trifluoromethylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 4-(Trifluoromethyl)phenacyl bromide and chloromethyl methyl sulfide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The starting materials are mixed in the presence of a base (e.g., potassium carbonate) and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and methylsulfanyl groups on biological systems.
Wirkmechanismus
The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety. It exhibits different reactivity and biological properties due to the presence of the hydroxyl group.
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]methane: This compound lacks the ethanone moiety and has a simpler structure.
The uniqueness of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F3OS |
---|---|
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3OS/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
CJPQPFVYCADSPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.